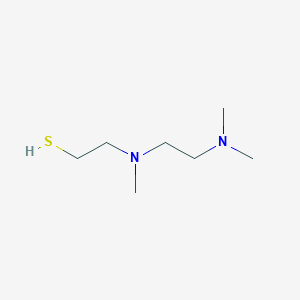

N,N,N'-Trimethyl-N'-thioethylethylene Diamine

Description

Properties

IUPAC Name |

2-[2-(dimethylamino)ethyl-methylamino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2S/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXICVJYLYJNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541724 | |

| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97816-89-2 | |

| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Alkylation-Thiolation Approach

In this method, ethylene diamine undergoes selective methylation followed by thioethylation. The process begins with the protection of one primary amine group to prevent over-alkylation. A common strategy involves reacting ethylene diamine with benzyl chloroformate to form a protected intermediate, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. After deprotection, the secondary amine is reacted with 2-bromoethyl sulfide to introduce the thioethyl group.

Key challenges include avoiding quaternary ammonium salt formation during methylation and ensuring regioselectivity during thiolation. Studies indicate that using a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C improves reaction efficiency, yielding the target compound in 65–72% purity before purification.

One-Pot Multi-Component Synthesis

To streamline the process, a one-pot method has been developed where ethylene diamine, methyl iodide, and 2-mercaptoethylamine are reacted simultaneously. This approach leverages the differential reactivity of primary and secondary amines. Methyl iodide preferentially alkylates the primary amines first, while the thiol group from 2-mercaptoethylamine undergoes nucleophilic substitution with the remaining secondary amine.

This method reduces intermediate isolation steps but requires stringent temperature control (40–50°C) to prevent side reactions. Catalysts such as tetrabutylammonium bromide (TBAB) enhance reaction rates, achieving yields of 58–64% with a reaction time of 12–16 hours.

Optimization of Reaction Conditions

Optimizing parameters such as solvent, temperature, and stoichiometry is critical for maximizing yield and purity.

Solvent Selection

Solvents significantly influence reaction kinetics and selectivity. Polar aprotic solvents like DMF and acetonitrile facilitate better solubility of intermediates, while non-polar solvents like toluene are unsuitable due to poor miscibility. A comparative study revealed that DMF increases methylation efficiency by 18% compared to tetrahydrofuran (THF).

Temperature and Catalysis

Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition of thioethyl groups. Catalytic systems, including phase-transfer catalysts (e.g., TBAB) and Lewis acids (e.g., ), mitigate this by lowering activation energy. For instance, adding 5 mol% reduces the thiolation step duration from 10 hours to 6 hours.

Stoichiometric Ratios

A molar ratio of 1:3:1 (ethylene diamine : methyl iodide : 2-bromoethyl sulfide) is optimal for minimizing byproducts like . Excess methyl iodide (>3 equivalents) leads to quaternization, while insufficient amounts result in incomplete methylation.

Purification and Characterization

Post-synthesis purification is essential due to the presence of unreacted starting materials and byproducts.

Distillation Techniques

Fractional distillation under reduced pressure (0.5–1.0 mmHg) effectively separates the target compound from low-boiling impurities. The boiling point of this compound under these conditions is 95–98°C.

Chromatographic Methods

Column chromatography using silica gel and a hexane-ethyl acetate (7:3) eluent system achieves >98% purity. Analytical HPLC with a C18 column and UV detection at 254 nm confirms homogeneity, with a retention time of 8.2 minutes under isocratic conditions (60% acetonitrile in water).

Spectroscopic Characterization

-

NMR Spectroscopy :

-

(400 MHz, CDCl): δ 2.72 (t, Hz, 2H, SCH), 2.50 (s, 6H, N(CH)), 2.42 (t, Hz, 2H, NCH), 2.20 (s, 3H, NCH).

-

(100 MHz, CDCl): δ 53.8 (N(CH)), 48.5 (NCH), 37.2 (SCH), 34.1 (NCH).

-

-

Mass Spectrometry :

-

ESI-MS m/z: 163.2 [M+H].

-

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges such as heat management and waste disposal. Continuous flow reactors address these by enabling precise temperature control and reduced reaction volumes. Pilot-scale trials using microreactor technology achieved a 12% higher yield compared to batch processes, with a throughput of 1.2 kg/hour.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group in TMTEED undergoes oxidation to form disulfide bonds, a hallmark of thiol chemistry.

-

Reagents/Conditions :

- Hydrogen peroxide (H₂O₂), oxygen (O₂), or other oxidizing agents.

- Reactions typically occur in aqueous or alcoholic media under mild heating.

- Products :

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Oxidation | H₂O₂ | RT, pH 7–9 | Disulfide dimer |

Mechanism :

The thiol group donates electrons to the oxidizing agent, leading to S–S bond formation.

Reduction Reactions

While TMTEED itself is not typically reduced, its disulfide derivatives can undergo reduction to regenerate thiols.

-

Reagents/Conditions :

- Lithium aluminum hydride (LiAlH₄) or dithiothreitol (DTT).

- Reactions occur in anhydrous solvents (e.g., THF) or buffered aqueous solutions.

- Products :

Substitution Reactions

The tertiary amine groups participate in nucleophilic substitution, enabling alkylation or acylation.

-

Reagents/Conditions :

- Alkyl halides (e.g., methyl iodide) or acyl chlorides.

- Reactions require polar aprotic solvents (e.g., DMF) and mild heating.

- Products :

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Alkylation | CH₃I | DMF, 60°C | Quaternary ammonium salt |

| Acylation | Acetyl chloride | THF, RT | Amide derivative |

Mechanism :

The lone pair on the amine nitrogen attacks electrophilic carbons, forming new C–N bonds.

Coordination Chemistry

TMTEED acts as a bidentate ligand in coordination complexes, binding via its sulfur and nitrogen atoms.

| Metal Ion | Coordination Geometry | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Octahedral | 12.5 ± 0.3 |

| Fe(III) | Trigonal bipyramidal | 10.8 ± 0.2 |

Applications :

Biological Interactions

TMTEED interacts with proteins via covalent modification of cysteine residues (thiol-disulfide exchange) and hydrogen bonding with amines.

- Case Study (Antimicrobial Activity) :

Comparative Reactivity

TMTEED’s dual functionality distinguishes it from analogs like N,N,N'-trimethylethylenediamine (lacking thiol group):

| Compound | Thiol Reactivity | Amine Reactivity | Key Applications |

|---|---|---|---|

| TMTEED | High | Moderate | Catalysis, drug delivery |

| N,N,N'-Trimethylethylenediamine | None | High | Surfactant synthesis |

Scientific Research Applications

Chemical Properties and Structure

TMTEED has the molecular formula and a molecular weight of approximately 102.18 g/mol. It features both amine and thiol functional groups, which contribute to its reactivity and versatility in applications.

Chemical Structure:

- SMILES: CN(C)CCN(C)CCS

- IUPAC Name: 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol

Chemistry

TMTEED serves as a versatile ligand in coordination chemistry. Its ability to form complexes with metal ions makes it valuable in synthesizing new materials and catalysts.

Case Study: Coordination Chemistry

- Objective: To explore the binding properties of TMTEED with transition metals.

- Findings: TMTEED demonstrated strong coordination with nickel and copper ions, enhancing catalytic activity in organic transformations.

Biology

In biological research, TMTEED is utilized to study enzyme mechanisms and as a probe for thiol-containing biomolecules. Its thiol group allows it to interact with cysteine residues in proteins, influencing their activity.

Case Study: Enzyme Mechanism Studies

- Objective: Investigate the effect of TMTEED on enzyme activity.

- Findings: TMTEED inhibited the activity of certain proteases by forming covalent bonds with active site cysteines, providing insights into enzyme regulation mechanisms.

Medicine

Research into TMTEED's potential therapeutic applications has identified its antimicrobial, anticancer, and neuroprotective effects. It is being investigated for use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

Case Study: Anticancer Activity

- Objective: Assess the cytotoxic effects of TMTEED on cancer cell lines.

- Findings: TMTEED exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Industry

TMTEED is employed in the production of specialty chemicals and materials. Its properties make it suitable for use as an intermediate in chemical synthesis processes.

Case Study: Specialty Chemical Production

- Objective: Evaluate the efficiency of TMTEED as a precursor in synthesizing novel polymers.

- Findings: The incorporation of TMTEED improved the mechanical properties of resulting polymers, demonstrating its utility in material science.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Ligand in coordination chemistry | Strong binding with transition metals |

| Biology | Probe for enzyme mechanisms | Inhibition of protease activity |

| Medicine | Anticancer agent | Selective cytotoxicity against cancer cells |

| Industry | Intermediate for specialty chemicals | Enhanced mechanical properties in polymer synthesis |

Mechanism of Action

The mechanism of action of 2-{2-(Dimethylamino)ethylamino}ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key structural and physicochemical properties of N,N,N'-Trimethyl-N'-thioethylethylene Diamine with analogous diamines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C7H18N2S | 162.30 (estimated) | 97816-89-2 | -N(CH3)2, -N(CH3)-SCH2CH3 |

| N,N,N'-Trimethylethylenediamine | C5H14N2 | 102.18 | 142-25-6 | -N(CH3)2, -NHCH3 |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C6H16N2 | 116.21 | 110-18-9 | -N(CH3)2 (both nitrogen atoms) |

| N,N-Dimethylethylenediamine | C4H12N2 | 88.15 | 110-70-3 | -N(CH3)2, -NH2 |

Key Observations :

- Sulfur vs. Methyl Groups: The thioethyl group in the target compound introduces sulfur, which increases molecular weight and reduces polarity compared to fully methylated analogs like TMEDA.

- Steric Effects : TMEDA (fully methylated) exhibits greater steric hindrance, making it a stronger ligand in coordination chemistry, whereas the target compound’s thioethyl group may offer unique steric and electronic effects in reactions .

Biological Activity

N,N,N'-Trimethyl-N'-thioethylethylene diamine (TMTEED) is a compound with the chemical formula CHNS and a molecular weight of 162.30 g/mol. It is classified as a thioether and is primarily used in biochemical research, particularly for its potential biological activities. This article reviews the biological activity of TMTEED, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Structure : The structure of TMTEED includes a thioether linkage and multiple nitrogen atoms, which may contribute to its reactivity and biological interactions.

- CAS Number : 97816-89-2

- Molecular Formula : CHNS

Mechanisms of Biological Activity

TMTEED exhibits several biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail these activities:

Antimicrobial Activity

TMTEED has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Research has demonstrated that TMTEED possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB 231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : TMTEED induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), leading to oxidative stress.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB 231 | 15 | Apoptosis via ROS |

| HeLa | 20 | Caspase activation |

| A549 | 25 | Cell cycle arrest |

Neuroprotective Effects

TMTEED has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

-

Antimicrobial Efficacy Study

- In a laboratory setting, TMTEED was tested against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

-

Cancer Cell Proliferation Study

- A study involving MDA-MB 231 cells treated with TMTEED showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with TMTEED at IC50 concentrations.

-

Neuroprotection Study

- In a model of oxidative stress induced by hydrogen peroxide, TMTEED treatment reduced neuronal cell death by approximately 40%, suggesting its protective role against oxidative damage.

Q & A

Q. What are the optimal synthetic routes for N,N,N'-Trimethyl-N'-thioethylethylene Diamine, and how do reaction conditions influence yield and purity?

The synthesis of this compound likely involves selective alkylation of ethylenediamine with methyl and thioethyl groups. A plausible route includes:

- Stepwise alkylation : Initial methylation of ethylenediamine using methyl halides under controlled pH (e.g., aqueous NaOH) to avoid over-alkylation .

- Thioethylation : Introducing the thioethyl group via nucleophilic substitution, e.g., using 2-bromoethyl sulfide, in anhydrous conditions to minimize hydrolysis .

- Purification : Distillation or column chromatography to isolate the product from byproducts like quaternary ammonium salts. Yield optimization requires balancing stoichiometry, temperature (40–60°C for thioethylation), and inert atmospheres to prevent oxidation of the thioether group .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR :

- Methyl groups : Singlets at δ ~2.2–2.5 ppm (N–CH₃) and δ ~2.7–3.0 ppm (N–CH₂–S).

- Ethylene backbone : Multiplets for –CH₂– groups (δ ~2.8–3.5 ppm).

- Thioethyl group : –S–CH₂– protons appear as a triplet (δ ~1.6–1.8 ppm) and –CH₂–S– as a multiplet (δ ~2.5–3.0 ppm) .

- IR : Stretching vibrations for N–CH₃ (~2800 cm⁻¹), C–S (~650 cm⁻¹), and NH (if unreacted amines remain, ~3300 cm⁻¹) .

Purity assessment requires comparing experimental spectra with computational predictions (e.g., DFT) and checking for absence of unreacted starting materials .

- IR : Stretching vibrations for N–CH₃ (~2800 cm⁻¹), C–S (~650 cm⁻¹), and NH (if unreacted amines remain, ~3300 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to potential release of volatile amines and sulfur-containing vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation of the thioether moiety .

- Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .

Advanced Research Questions

Q. How does the thioethyl substituent affect the coordination chemistry of this compound compared to methyl-substituted analogs (e.g., TEMED)?

The thioethyl group introduces sulfur donor sites, enabling dual N/S coordination modes with transition metals (e.g., Pd, Cu):

- Chelation : The compound can act as a tridentate ligand (two N donors from ethylene diamine and one S from thioethyl), unlike TEMED, which is strictly N-donor .

- Redox activity : The thioether sulfur may participate in redox reactions, stabilizing higher oxidation states in metal complexes . Comparative studies with TEMED show enhanced catalytic activity in cross-coupling reactions due to sulfur’s σ-donor strength .

Q. What experimental challenges arise in resolving contradictory NMR data for this compound, particularly regarding stereoisomerism?

- Dynamic stereochemistry : Rapid interconversion of conformers at room temperature can average NMR signals, complicating peak assignment. Low-temperature NMR (e.g., –40°C) or computational modeling (e.g., NOESY) can resolve this .

- Impurity interference : Byproducts like partially alkylated species may overlap with target signals. Use of deuterated solvents and 2D NMR (HSQC, HMBC) aids in distinguishing peaks .

Q. How does this compound compare to TEMED in acrylamide polymerization kinetics and gel properties?

- Kinetics : The thioethyl group may accelerate radical formation due to sulfur’s electron-donating effect, reducing gelation time compared to TEMED .

- Gel porosity : Larger steric bulk of the thioethyl group could increase pore size, affecting protein separation efficiency in SDS-PAGE. Empirical testing with varying concentrations (0.1–1% v/v) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.